molecular formula C10H17NO3 B6324923 t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate CAS No. 1316830-69-9

t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate

Cat. No. B6324923
CAS RN: 1316830-69-9
M. Wt: 199.25 g/mol
InChI Key: SRTWVHUEGKJMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate, also known as t-BOC, is a synthetic organic compound with a wide range of uses in scientific research and laboratory experiments. It is a versatile compound that can be used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a stabilizing agent in biochemical and physiological studies. The structure of t-BOC is composed of a seven-membered ring with a hydrophobic t-butyl group attached to the ring and a carboxyl group attached to the nitrogen atom. The compound has a relatively low boiling point and is soluble in a variety of organic solvents, making it an ideal reagent for a variety of laboratory experiments.

Mechanism of Action

T-BOC acts as a reagent in chemical syntheses and as a catalyst in organic reactions by forming an intermediate complex with the reactants. The reaction proceeds via a nucleophilic substitution reaction, with the t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate acting as the nucleophile and the reactant acting as the electrophile. The reaction produces t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate and the desired product as the products. In biochemical and physiological studies, t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate acts as a stabilizing agent by forming a complex with the biomolecule of interest. This complex prevents the biomolecule from undergoing degradation or unwanted modification.
Biochemical and Physiological Effects
T-BOC has been used to modify proteins, peptides, and other biomolecules, as well as to prepare derivatives of these molecules for study. In addition, t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate has been used to study the structure and function of proteins and other biomolecules, as well as to study their interactions with other molecules. T-BOC has also been used to study the biochemical and physiological effects of various drugs and other compounds on cells and organisms.

Advantages and Limitations for Lab Experiments

The main advantages of t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate in laboratory experiments are its low boiling point and its solubility in a variety of organic solvents. This makes it an ideal reagent for a variety of laboratory experiments. However, t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate is not suitable for use in biological experiments, as it can be toxic to cells and organisms. In addition, t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate can react with certain biomolecules, making it unsuitable for use in certain biochemical and physiological studies.

Future Directions

The use of t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate in scientific research is expected to continue to grow, as it is a versatile compound with a wide range of applications. In the future, t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate may be used in the synthesis of new drugs, as well as in the development of new catalysts and reagents for use in chemical syntheses. In addition, t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate may be used in the development of new methods for studying the structure and function of proteins and other biomolecules, as well as in the development of new methods for studying the biochemical and physiological effects of various drugs and other compounds on cells and organisms. Finally, t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate may be used in the development of new methods for stabilizing proteins and other biomolecules, as well as in the development of new methods for modifying proteins and other biomolecules.

Scientific Research Applications

T-BOC is widely used in scientific research, particularly in the fields of organic chemistry and biochemistry. In organic chemistry, t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate is commonly used as a reagent in chemical syntheses, as a catalyst in organic reactions, and as a stabilizing agent in biochemical and physiological studies. In biochemistry, t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate is used to modify proteins, peptides, and other biomolecules, as well as to prepare derivatives of these molecules for study. In addition, t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate is used to study the structure and function of proteins and other biomolecules, as well as to study their interactions with other molecules.

properties

IUPAC Name

tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-7-4-5-13-6-8(7)11/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTWVHUEGKJMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2C1COCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate

Synthesis routes and methods

Procedure details

trans-(4-Bromo-tetrahydro-pyran-3-yl)-carbamic acid tert-butyl ester (intermediate D) (1.0 g, 3.5 mmol) was dissolved in 35 mL dimethylformamide. Sodium hydride (60%, 214 mg, 5.4 mmol) was added at 0° O. The reaction mixture was stirred at room temperature for 2 h. The reaction mixture was quenched by careful addition of water. The mixture was extracted three times with diethylether. The combined organic phases were dried on sodium sulfate, filtered and evaporated. Purification of the residue by flash chromatography on silica gel (heptane/ethyl acetate 1:0→1:1) yielded the title compound as a colorless oil (499 mg, 70%), MS: m/e=143 [(M-buten)+].
Name
trans-(4-Bromo-tetrahydro-pyran-3-yl)-carbamic acid tert-butyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Name
intermediate D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
214 mg
Type
reactant
Reaction Step Two
Yield
70%

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